molecular formula C16H16BrN5O2 B10894449 (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone

(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10894449
M. Wt: 390.23 g/mol
InChI Key: KLOUBNGFKKQGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE: is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with other functional groups.

Scientific Research Applications

(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromopyrazolo[1,5-a]pyrimidine
  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Uniqueness

(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is unique due to its specific structural features and the presence of both bromine and furylmethyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C16H16BrN5O2

Molecular Weight

390.23 g/mol

IUPAC Name

(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C16H16BrN5O2/c17-12-9-18-15-8-14(19-22(15)10-12)16(23)21-5-3-20(4-6-21)11-13-2-1-7-24-13/h1-2,7-10H,3-6,11H2

InChI Key

KLOUBNGFKKQGLN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)C3=NN4C=C(C=NC4=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.